N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
CAS No.: 2034593-99-0
Cat. No.: VC4153150
Molecular Formula: C19H22N2O5S
Molecular Weight: 390.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034593-99-0 |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 390.45 |
| IUPAC Name | N-[oxan-4-yl(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
| Standard InChI | InChI=1S/C19H22N2O5S/c22-27(23,16-3-4-17-18(12-16)26-11-10-25-17)21-19(14-5-8-24-9-6-14)15-2-1-7-20-13-15/h1-4,7,12-14,19,21H,5-6,8-11H2 |
| Standard InChI Key | BMJHYFLEVHLCQG-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Introduction
General Information
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide is a chemical compound featuring a complex arrangement of multiple rings and functional groups. Its structure includes a pyridine ring and a dioxine moiety, suggesting potential interactions with various biological targets.
Synthesis
The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide involves several key steps, including temperature control, selection of appropriate solvents such as dimethylformamide or acetonitrile, and controlling reaction times, which can vary from several hours to days depending on the complexity and reactivity of the substrates involved.
Chemical Reactions
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide can participate in various chemical reactions using common reagents.
Mechanism of Action
The mechanism of action for N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide likely involves its interaction with specific biological targets. Studies involving similar compounds suggest that modifications on the pyridine or dioxine rings could enhance binding affinity or selectivity towards target proteins or enzymes.
Potential Applications
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide has potential applications in various scientific fields. Further research into optimization of synthesis routes, exploration of structure–activity relationships (SAR), and comprehensive biological testing will be essential for advancing its applications in pharmaceuticals and beyond.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume